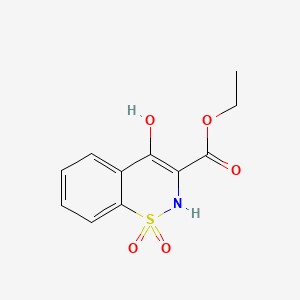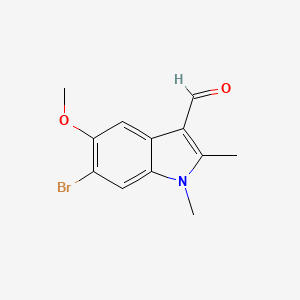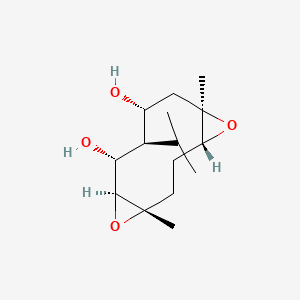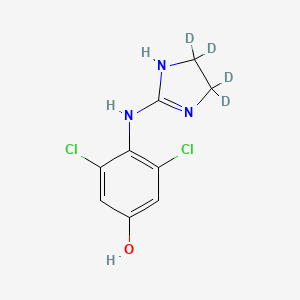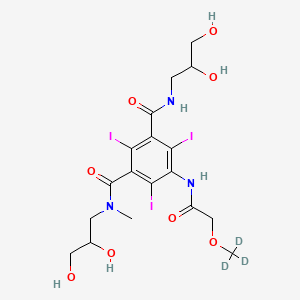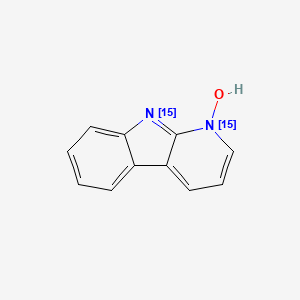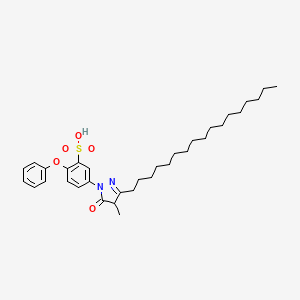![molecular formula C30H65N3O3Si2 B564919 (2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol CAS No. 1256376-21-2](/img/structure/B564919.png)
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol” is a complex organic compound. It is a protected glucopyranoside useful as a building block for the synthesis of complex carbohydrates . The compound has tert-butyldimethylsilyl protecting groups .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyldimethylsilyl protecting groups. These groups are commonly used in organic synthesis due to their stability and ease of removal . The synthesis process likely involves multiple steps, including the introduction of the azido group and the attachment of the tert-butyldimethylsilyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include the azido group, the tert-butyldimethylsilyl groups, and the long alkyl chain . The presence of these groups gives the compound its unique properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, due to the presence of multiple reactive groups. The azido group, in particular, is known for its high reactivity and can participate in a variety of reactions . The tert-butyldimethylsilyl groups can also be involved in reactions, particularly those involving the removal of protecting groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. The presence of the azido group and the tert-butyldimethylsilyl groups, as well as the long alkyl chain, will all contribute to its properties .
Orientations Futures
Mécanisme D'action
The tert-butyldimethylsilyl ether groups are protecting groups used in organic chemistry. They are added to sensitive functional groups to protect them from the conditions of a chemical reaction, then removed afterwards. This suggests that the compound could be an intermediate in the synthesis of other compounds, where the tert-butyldimethylsilyl groups protect the hydroxyl groups during the reaction .
The compound’s stereochemistry, indicated by the (2S,3S,4R) notation, refers to the spatial arrangement of the atoms in the molecule . The numbers 2, 3, and 4 refer to the carbon atoms in the molecule that are chiral centers, meaning they have four different groups attached to them. The letters S and R indicate the configuration of these chiral centers .
Propriétés
IUPAC Name |
(2S,3S,4R)-2-azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H65N3O3Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-27(35-37(8,9)29(2,3)4)28(26(25-34)32-33-31)36-38(10,11)30(5,6)7/h26-28,34H,12-25H2,1-11H3/t26-,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAFYLGSFHUSBQ-IARZGTGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H65N3O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675646 |
Source


|
| Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256376-21-2 |
Source


|
| Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
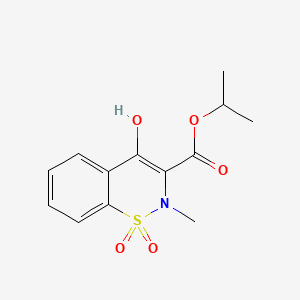
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
